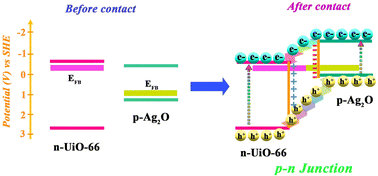Ag2O@UiO-66 new thin film as p–n heterojunction: permanent photoreduction of hexavalent Cr
RSC Advances Pub Date: 2024-01-25 DOI: 10.1039/D3RA06305D
Abstract
The new nanosphere Ag2O@UiO-66 thin-film was synthesized on a stainless steel mesh surface via an electrophoretic deposition method, and is used as an effective and low-cost photocatalyst using visible light. The synthesized nanocomposite was used to perform photo-reduction of Cr(VI) ions under white light irradiation. The best removal rate (72% after 15 minutes) was obtained by the film with 0.034 grams of deposited composite having relative percentages of Ag2O : UiO-66 of 70 : 30. The interesting obtained results confirm that the p–n heterojunction of the composite is the main cause of the desired charge separation and the photoreduction speed increase. In the following, the resulting compounds were characterized by X-ray diffraction (XRD), Fourier transform infrared (FT-IR), transmittance electron microscopy (TEM), field emission scanning electron microscopy (FE-SEM), energy diffraction X-ray spectroscopy (EDAX) and the Brunauer, Emmett, and Teller (BET) method. Scavenging studies performed in the presence of familiar scavengers confirmed that superoxide radicals (˙O2−) and dissolved oxygen gas have a significant role in the photocatalytic reduction process.


Recommended Literature
- [1] Bacteriological
- [2] Direct probing of ion pair formation using a symmetric triangulenium dye†
- [3] Chiral separation and enantioselective degradation of trichlorfon enantiomers in mariculture pond water†
- [4] Front cover
- [5] Additions and corrections
- [6] Back cover
- [7] The oleanolic acid derivative, 3-O-succinyl-28-O-benzyl oleanolate, induces apoptosis in B16–F10 melanoma cells via the mitochondrial apoptotic pathway
- [8] Synthesis of iron(ii), manganese(ii) cobalt(ii) and ruthenium(ii) complexes containing tridentate nitrogenligands and their application in the catalytic oxidation of alkanes†
- [9] An isolable iron(ii) bis(supersilyl) complex as an effective catalyst for reduction reactions†
- [10] Li(MnxFe1−x)PO4/C (x = 0.5, 0.75 and 1) nanoplates for lithium storage application†










